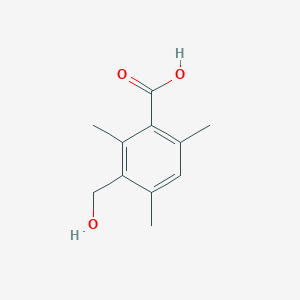![molecular formula C15H26N2O4 B13225628 1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13225628.png)
1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a pyrrolidinyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The Boc group provides stability, allowing the compound to act as a protecting group in peptide synthesis. The pyrrolidinyl group can interact with enzymes and receptors, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the pyrrolidinyl group.
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester: Contains an additional piperidine ring and an ethyl ester group.
Uniqueness
1-[(tert-Butoxy)carbonyl]-5-(pyrrolidin-1-yl)piperidine-3-carboxylic acid is unique due to the presence of both the Boc and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C15H26N2O4 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyrrolidin-1-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-12(10-17)16-6-4-5-7-16/h11-12H,4-10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
APWHSLXLTXCXAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


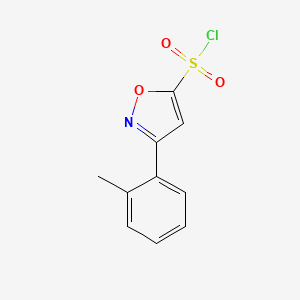
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
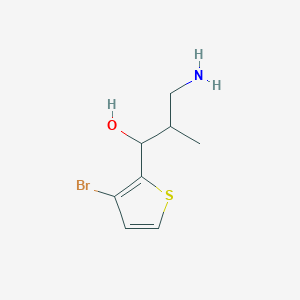
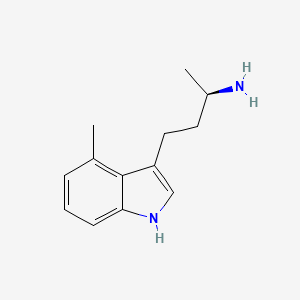
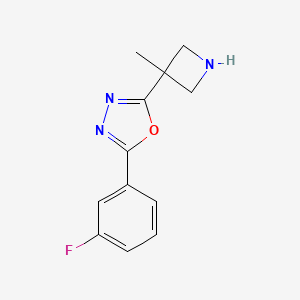

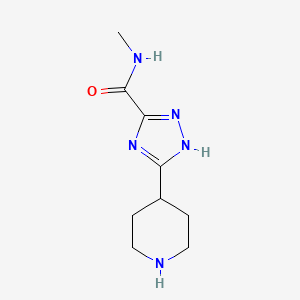
![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
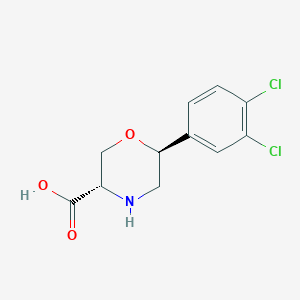
![3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13225622.png)
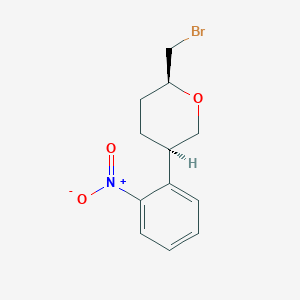
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
